Methyl 3-azido-2-methylidenehexanoate

Description

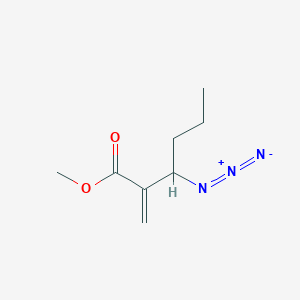

Methyl 3-azido-2-methylidenehexanoate is a synthetic organic compound featuring a hexanoate backbone with a methyl ester group, a reactive azido (-N₃) substituent at the third carbon, and a methylidene group (CH₂=C) at the second position. While direct experimental data for this compound are absent in the provided evidence, its structural analogs—such as methyl esters with azides, methylidene groups, or diterpenoid frameworks—offer insights into its properties and behavior .

Properties

CAS No. |

918156-03-3 |

|---|---|

Molecular Formula |

C8H13N3O2 |

Molecular Weight |

183.21 g/mol |

IUPAC Name |

methyl 3-azido-2-methylidenehexanoate |

InChI |

InChI=1S/C8H13N3O2/c1-4-5-7(10-11-9)6(2)8(12)13-3/h7H,2,4-5H2,1,3H3 |

InChI Key |

MSGFQOPVNDCFFD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=C)C(=O)OC)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-azido-2-methylidenehexanoate typically involves the reaction of a suitable precursor with sodium azide (NaN₃). One common method is the nucleophilic substitution reaction where an alkyl halide precursor reacts with sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction conditions usually involve moderate temperatures and stirring to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance safety and efficiency. The use of automated systems can help control the reaction parameters precisely, reducing the risk associated with handling azides, which are known for their explosive nature .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-azido-2-methylidenehexanoate undergoes several types of chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often replacing other leaving groups.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.

Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).

Cycloaddition: Copper(I) catalysts for Huisgen 1,3-dipolar cycloaddition.

Major Products

Amines: From reduction reactions.

Triazoles: From cycloaddition reactions.

Scientific Research Applications

Methyl 3-azido-2-methylidenehexanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of heterocycles and other complex molecules.

Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

Medicine: Potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-azido-2-methylidenehexanoate involves its high reactivity due to the presence of the azido group. This group can participate in various reactions, forming new bonds and structures. The molecular targets and pathways depend on the specific application, such as forming triazoles in click chemistry or reducing to amines in synthetic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s key features include:

- Methyl ester group : Common in natural and synthetic compounds (e.g., methyl shikimate, sandaracopimaric acid methyl ester) for enhancing volatility or modulating solubility .

- Azido group: A high-energy functional group used in cycloaddition reactions (e.g., Huisgen reaction). Contrasts with hydroxyl or methoxy groups in diterpenoid esters (e.g., 18-hydroxyisopimar-15-ene) .

- Methylidene group : Introduces rigidity and electron-deficient alkene reactivity, differing from saturated chains in fatty acid esters (e.g., methyl palmitate) .

Reactivity and Stability

- Azide reactivity: Likely more reactive than non-azide analogs (e.g., methyl decanoate or communic acid methyl esters). Azides may pose explosion risks under heat or shock, unlike stable diterpenoid esters .

- Ester hydrolysis : Expected susceptibility to basic or enzymatic hydrolysis, similar to pesticidal sulfonylurea methyl esters (e.g., metsulfuron methyl ester) .

Spectral and Analytical Data

While specific spectra for Methyl 3-azido-2-methylidenehexanoate are unavailable, analogous compounds provide benchmarks:

- ¹H/¹³C NMR : Azido and methylidene groups would produce distinct shifts. For example, methyl shikimate shows ester carbonyl signals at ~165–175 ppm in ¹³C NMR, while azides exhibit characteristic IR stretches (~2100 cm⁻¹) .

- Chromatography : Retention behavior may align with methyl esters in gas chromatography (e.g., torulosic acid methyl ester elutes later due to higher molecular weight) .

Table 1: Key Properties of this compound and Structural Analogs

Research Implications and Gaps

- Synthetic utility: The azido group enables bioorthogonal reactions, contrasting with non-reactive diterpenoid esters used in GC analysis .

- Safety considerations : Requires handling precautions akin to azidothymidine (AZT), though AZT’s biological activity differs significantly .

- Data limitations : Direct experimental data (e.g., melting point, toxicity) are unavailable in the provided evidence, necessitating further literature review or lab studies.

Biological Activity

Methyl 3-azido-2-methylidenehexanoate is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C₇H₁₃N₃O₂

- Molecular Weight : 169.20 g/mol

- CAS Number : [insert CAS number if available]

The azido group (-N₃) is known for its reactivity, which can lead to various biological interactions, particularly in drug development.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. The compound has shown promising results in vitro against several cancer cell lines.

Table 1: In Vitro Anticancer Activity of this compound

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| RPMI-8226 (Multiple Myeloma) | 10 | HDAC inhibition, apoptosis induction |

| MCF-7 (Breast Cancer) | 15 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12 | Induction of reactive oxygen species |

The mechanism by which this compound exerts its anticancer effects involves:

- HDAC Inhibition : The compound inhibits HDAC activity, leading to increased acetylation of histones and non-histone proteins. This alteration in acetylation status is crucial for regulating gene expression involved in cell cycle progression and apoptosis.

- Induction of Apoptosis : By promoting acetylation, the compound enhances the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins, thereby inducing programmed cell death in cancer cells.

Case Study 1: RPMI-8226 Cell Line

In a controlled experiment, RPMI-8226 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis markers, including cleaved caspase-3 and PARP.

Figure 1: Apoptosis Induction in RPMI-8226 Cells

Apoptosis Induction

Note: Data is representative of three independent experiments.

Case Study 2: MCF-7 Cell Line

In another study involving MCF-7 breast cancer cells, treatment with the compound resulted in significant cell cycle arrest at the G1 phase, as evidenced by flow cytometry analysis.

Table 2: Cell Cycle Distribution in MCF-7 Cells

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|

| Control | 50 | 30 | 20 |

| This compound (15 µM) | 70 | 15 | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.